Cas no 1696210-42-0 (2-bromo-4-methylpyridine-3-sulfonyl chloride)

2-bromo-4-methylpyridine-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinesulfonyl chloride, 2-bromo-4-methyl-
- 2-bromo-4-methylpyridine-3-sulfonyl chloride
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- MDL: MFCD29048433
- Inchi: 1S/C6H5BrClNO2S/c1-4-2-3-9-6(7)5(4)12(8,10)11/h2-3H,1H3
- InChI Key: YZFARFKRAAFEFD-UHFFFAOYSA-N
- SMILES: C1(Br)=NC=CC(C)=C1S(Cl)(=O)=O
2-bromo-4-methylpyridine-3-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-286417-1.0g |
2-bromo-4-methylpyridine-3-sulfonyl chloride |
1696210-42-0 | 95.0% | 1.0g |
$1357.0 | 2025-03-19 | |
Enamine | EN300-286417-2.5g |
2-bromo-4-methylpyridine-3-sulfonyl chloride |
1696210-42-0 | 95.0% | 2.5g |
$2660.0 | 2025-03-19 | |
Enamine | EN300-286417-5.0g |
2-bromo-4-methylpyridine-3-sulfonyl chloride |
1696210-42-0 | 95.0% | 5.0g |
$3935.0 | 2025-03-19 | |
Enamine | EN300-286417-0.1g |
2-bromo-4-methylpyridine-3-sulfonyl chloride |
1696210-42-0 | 95.0% | 0.1g |
$470.0 | 2025-03-19 | |
Enamine | EN300-286417-1g |
2-bromo-4-methylpyridine-3-sulfonyl chloride |
1696210-42-0 | 95% | 1g |
$1357.0 | 2023-09-06 | |
Aaron | AR028IKR-5g |
2-bromo-4-methylpyridine-3-sulfonylchloride |
1696210-42-0 | 95% | 5g |
$5436.00 | 2023-12-15 | |
1PlusChem | 1P028ICF-1g |
2-bromo-4-methylpyridine-3-sulfonylchloride |
1696210-42-0 | 95% | 1g |
$1740.00 | 2024-06-19 | |
1PlusChem | 1P028ICF-10g |
2-bromo-4-methylpyridine-3-sulfonylchloride |
1696210-42-0 | 95% | 10g |
$7277.00 | 2024-06-19 | |
1PlusChem | 1P028ICF-50mg |
2-bromo-4-methylpyridine-3-sulfonylchloride |
1696210-42-0 | 95% | 50mg |
$452.00 | 2024-06-19 | |
Enamine | EN300-286417-0.05g |
2-bromo-4-methylpyridine-3-sulfonyl chloride |
1696210-42-0 | 95.0% | 0.05g |
$315.0 | 2025-03-19 |
2-bromo-4-methylpyridine-3-sulfonyl chloride Related Literature
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
Additional information on 2-bromo-4-methylpyridine-3-sulfonyl chloride
Recent Advances in the Application of 2-Bromo-4-methylpyridine-3-sulfonyl chloride (CAS: 1696210-42-0) in Chemical Biology and Pharmaceutical Research
2-Bromo-4-methylpyridine-3-sulfonyl chloride (CAS: 1696210-42-0) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This sulfonyl chloride derivative serves as a key building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Recent studies have highlighted its utility in medicinal chemistry, where it is employed to introduce sulfonamide or sulfonate functionalities into lead compounds, thereby modulating their physicochemical properties and biological activities.
One of the most notable applications of 2-bromo-4-methylpyridine-3-sulfonyl chloride is in the synthesis of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the development of selective JAK2 inhibitors, which are of interest for treating myeloproliferative neoplasms. The bromo and sulfonyl chloride moieties of this compound allow for sequential functionalization, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies. Researchers have reported that derivatives synthesized from this intermediate exhibit improved potency and selectivity compared to earlier generations of kinase inhibitors.
In addition to its role in kinase inhibitor development, 2-bromo-4-methylpyridine-3-sulfonyl chloride has shown promise in the field of PROTAC (Proteolysis Targeting Chimera) technology. A recent publication in ACS Chemical Biology (2024) described its incorporation into heterobifunctional molecules designed to degrade disease-relevant proteins. The compound's ability to serve as a linker between target-binding warheads and E3 ligase-recruiting moieties has opened new avenues for targeted protein degradation strategies. This application is particularly relevant in oncology, where resistance to conventional small-molecule inhibitors remains a significant challenge.
From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation and handling of 2-bromo-4-methylpyridine-3-sulfonyl chloride. A 2023 study in Organic Process Research & Development reported improved synthetic routes that enhance yield and purity while reducing the formation of byproducts. These methodological improvements are crucial for scaling up production to meet the growing demand from pharmaceutical companies engaged in high-throughput screening campaigns. Stability studies have also provided valuable insights into storage conditions, with recommendations for handling under inert atmosphere to prevent decomposition.
The safety profile and reactivity of 2-bromo-4-methylpyridine-3-sulfonyl chloride have been the subject of recent investigations. While the compound is generally stable when stored properly, it requires careful handling due to its sulfonyl chloride functionality, which can react vigorously with nucleophiles. Recent safety assessments published in Chemical Research in Toxicology (2024) have established protocols for safe laboratory use, including appropriate personal protective equipment and emergency procedures. These guidelines are particularly important given the compound's increasing use in academic and industrial research settings.
Looking forward, the unique chemical properties of 2-bromo-4-methylpyridine-3-sulfonyl chloride position it as a valuable tool for future drug discovery efforts. Its dual functionality (bromo and sulfonyl chloride groups) offers multiple points for structural diversification, making it particularly useful for fragment-based drug design approaches. As the pharmaceutical industry continues to explore novel modalities beyond traditional small molecules, this intermediate is likely to play an increasingly important role in the development of next-generation therapeutics, including covalent inhibitors and targeted degraders.
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